

# In-Depth Technical Guide: 1-isothiocyanato-PEG3-Azide

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## Compound of Interest

Compound Name: 1-isothiocyanato-PEG3-Azide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, **1-isothiocyanato-PEG3-azide**, a versatile tool in bioconjugation, chemical biology, and drug development. It details its chemical properties, experimental protocols for its use, and its application in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).

## Core Properties and Specifications

**1-isothiocyanato-PEG3-azide** is a chemical crosslinker featuring two distinct reactive groups at either end of a hydrophilic triethylene glycol (PEG3) spacer. The isothiocyanate group reacts with primary amines to form stable thiourea bonds, while the azide group allows for covalent attachment to alkyne-containing molecules via "click chemistry". The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.<sup>[1][2][3][4][5][6]</sup>

## Quantitative Data Summary

Property	Value	Source(s)
Molecular Weight	260.31 g/mol	[6][7][8][9]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> N <sub>4</sub> O <sub>3</sub> S	[5][9]
CAS Number	1310686-23-7	[5][9]
Purity	≥95%	[7]
Storage Temperature	-20°C	[5]

## Experimental Protocols and Methodologies

This molecule's utility lies in its ability to sequentially or simultaneously link two different molecules. The following protocols provide detailed methodologies for the key reactions involving its two functional groups.

### Protocol 1: Conjugation of Isothiocyanate to an Amine-Containing Molecule

This procedure describes the reaction of the isothiocyanate group with a primary amine, such as a lysine residue on a protein or an amine-functionalized small molecule.

Materials:

- **1-isothiocyanato-PEG3-azide**
- Amine-containing molecule (e.g., protein, peptide)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or carbonate-bicarbonate buffer, pH 9.0-9.5.[2]  
[10] Note: Avoid amine-containing buffers like Tris.[7]
- Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[2]
- Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis tubing (10-14 kDa MWCO for proteins)[2][7]

#### Procedure:

- Preparation of Reactants:
  - Immediately before use, prepare a stock solution of **1-isothiocyanato-PEG3-azide** in anhydrous DMSO to a concentration of 10 mg/mL.[\[7\]](#)
  - Dissolve the amine-containing molecule in the reaction buffer to a concentration of 2-10 mg/mL.[\[10\]](#)
- Conjugation Reaction:
  - Calculate the required volume of the linker stock solution to achieve a 10- to 40-fold molar excess of the linker over the amine-containing molecule. A 5:1 molar ratio is a typical starting point for protein labeling.[\[2\]](#)[\[7\]](#)
  - While gently stirring the solution of the amine-containing molecule, slowly add the linker solution.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light, with continuous gentle stirring.[\[2\]](#)[\[7\]](#)
- Quenching (Optional):
  - To stop the reaction, add the quenching solution to react with any excess isothiocyanate.
- Purification:
  - Remove unreacted linker and byproducts by applying the reaction mixture to a size-exclusion column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[\[2\]](#) The conjugated product will elute in the void volume.
  - Alternatively, for macromolecules, perform dialysis against PBS at 4°C for at least 24 hours with multiple buffer changes.[\[2\]](#)
- Characterization:

- Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the conjugate has a chromophore.

## Protocol 2: Azide-Alkyne "Click Chemistry" Conjugation

The azide group on the linker can be conjugated to an alkyne-functionalized molecule using either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This highly efficient reaction forms a stable triazole linkage but requires a copper(I) catalyst, which can be cytotoxic.[\[11\]](#)[\[12\]](#)

Materials:

- Azide-functionalized molecule (from Protocol 1)
- Alkyne-containing molecule
- Copper(II) Sulfate ( $\text{CuSO}_4$ ) solution (e.g., 20-100 mM in water)[\[3\]](#)[\[13\]](#)
- Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)[\[11\]](#)[\[13\]](#)
- Copper(I)-stabilizing Ligand: THPTA or TBTA solution (e.g., 50-200 mM in water or DMSO)[\[3\]](#)[\[13\]](#)
- Reaction Solvent: Aqueous buffer (e.g., PBS), DMSO, or a mixture.

Procedure:

- Preparation of Reaction Mixture:
  - In a reaction tube, dissolve the azide- and alkyne-containing molecules in the chosen solvent. A slight molar excess (e.g., 1.5 to 4 equivalents) of one component is often used.[\[11\]](#)[\[13\]](#)
  - Prepare the catalyst premix: combine the  $\text{CuSO}_4$  solution and the ligand solution. The typical ligand-to-copper ratio is 2:1 to 5:1.[\[3\]](#)[\[13\]](#)

- Initiation of Reaction:
  - Add the catalyst premix to the reaction mixture.
  - Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[\[11\]](#)[\[13\]](#)
- Incubation:
  - Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.  
[\[11\]](#)[\[13\]](#) Reaction completion can be monitored by TLC or LC-MS.
- Purification:
  - Purify the final conjugate using appropriate chromatographic methods (e.g., size-exclusion, reversed-phase HPLC) to remove the copper catalyst, excess reagents, and byproducts.[\[13\]](#)

SPAAC is a bioorthogonal, copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with the azide.[\[14\]](#)[\[15\]](#) This method is ideal for use in living systems.[\[16\]](#)

#### Materials:

- Azide-functionalized molecule (from Protocol 1)
- Strained alkyne-functionalized molecule (e.g., DBCO-protein)
- Reaction Solvent: A biocompatible buffer (e.g., PBS) or an organic solvent (e.g., DMSO, DMF).[\[16\]](#)

#### Procedure:

- Preparation of Reactants:
  - Dissolve the azide-functionalized molecule and the strained alkyne-functionalized molecule in the reaction solvent.
- Conjugation Reaction:

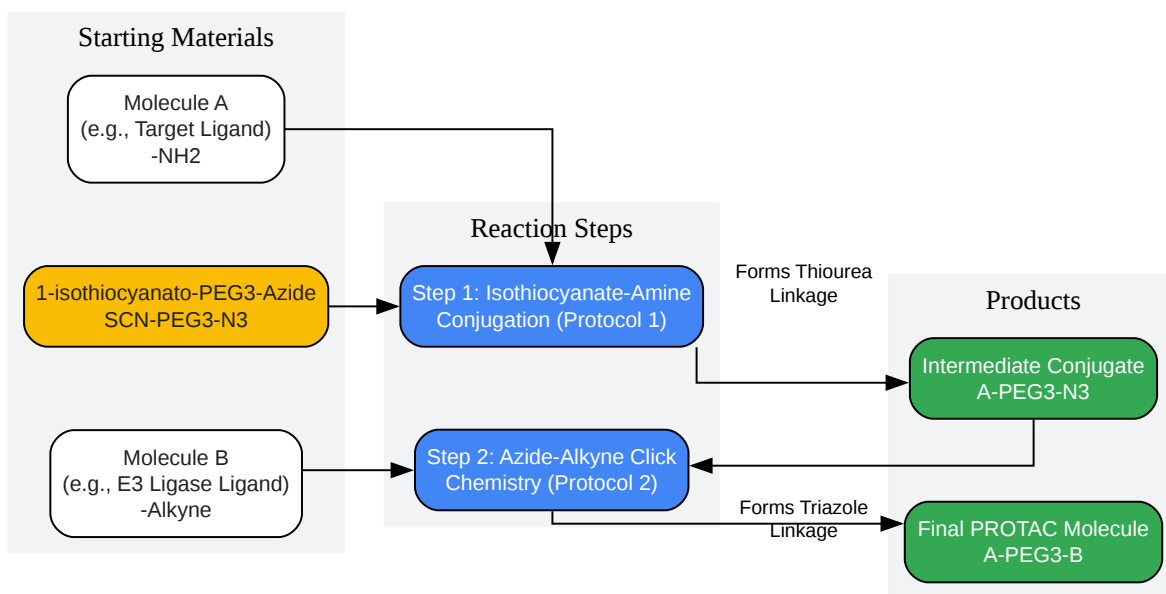
- Mix the two solutions. A molar excess of one component (e.g., 5-20 fold of the azide linker) can be used to drive the reaction to completion.[16]
- Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the specific strained alkyne and reactant concentrations.[14][16]
- Purification:
  - Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove any unreacted starting materials.[16]

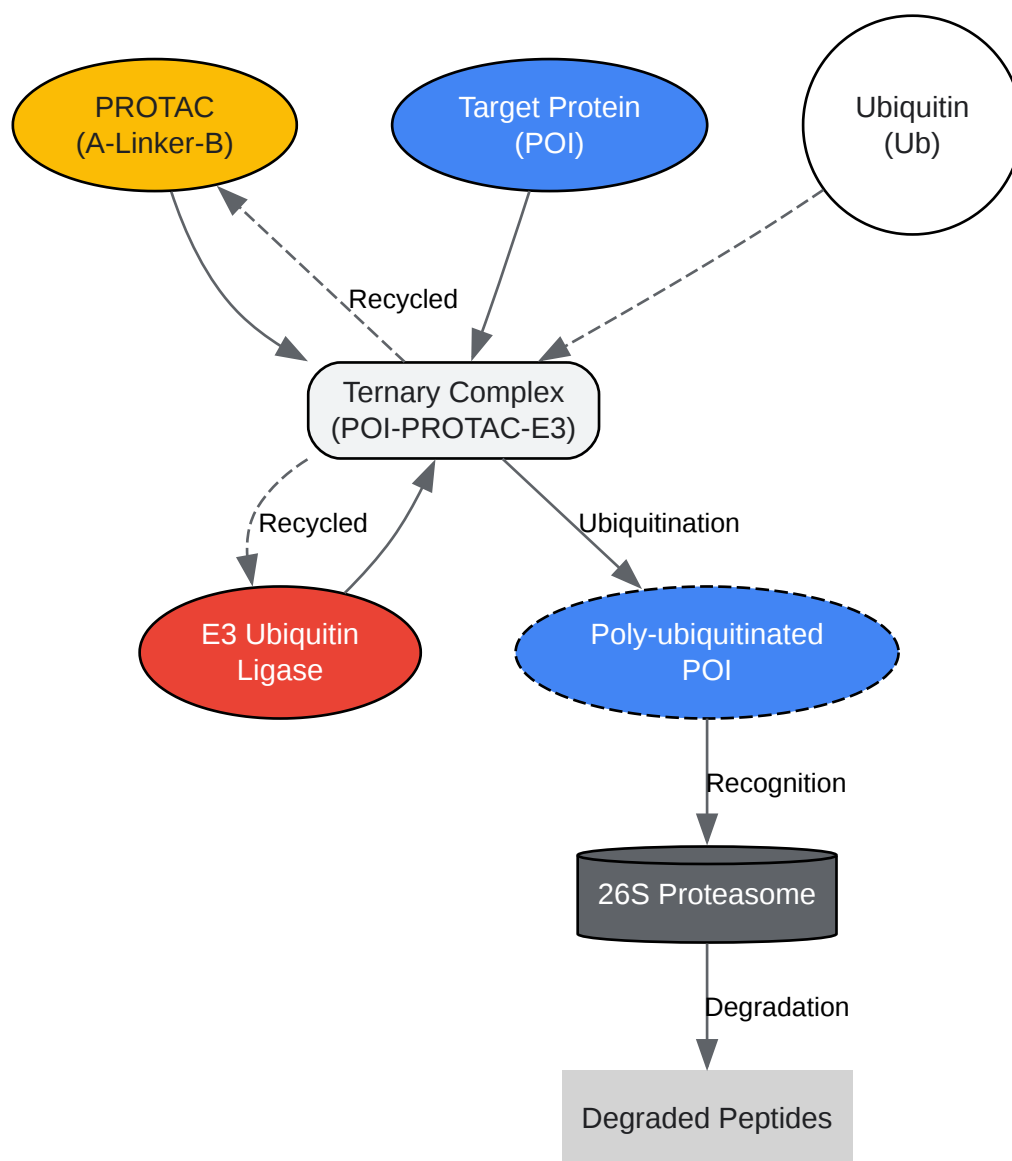
## Key Applications and Workflows

The primary application of **1-isothiocyanato-PEG3-azide** is the construction of more complex molecular architectures, most notably in the development of PROTACs.[17][18] A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9][19]

## Logical Workflow: Synthesis of a PROTAC

The diagram below illustrates a typical workflow for synthesizing a PROTAC using **1-isothiocyanato-PEG3-azide** to link a target protein ligand (Molecule A, containing an amine) and an E3 ligase ligand (Molecule B, containing an alkyne).





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